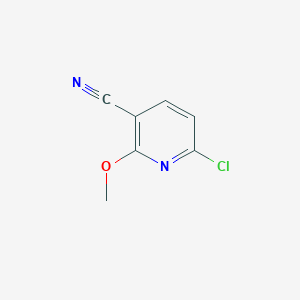

6-Chloro-2-methoxynicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDPLINBPHQTHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559593 | |

| Record name | 6-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121643-46-7 | |

| Record name | 6-Chloro-2-methoxy-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121643-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-methoxynicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 6-Chloro-2-methoxynicotinonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-methoxynicotinonitrile

Executive Summary

This compound is a substituted pyridine derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique arrangement of a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitrile group on a heteroaromatic scaffold provides a rich platform for synthetic diversification. The chloro atom at the 6-position is particularly activated towards nucleophilic aromatic substitution, making it a key handle for introducing molecular complexity.[1] This guide offers a comprehensive analysis of the core physicochemical properties, spectroscopic profile, reactivity, and analytical characterization of this compound, designed for researchers, chemists, and drug development professionals.

Introduction

Overview of this compound

This compound is a niche yet crucial chemical intermediate. Its structure is predicated on a pyridine ring, a foundational scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of three distinct functional groups—chloro, methoxy, and cyano—imparts a specific electronic and steric profile, enabling its use in the synthesis of targeted and complex molecular architectures.

Significance in Medicinal Chemistry and Drug Discovery

The utility of halogenated heterocycles in drug design is well-established.[2] The chlorine atom in this compound can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[3] Furthermore, its activation towards nucleophilic substitution allows for the straightforward introduction of various amine, alcohol, or thiol-containing fragments, which is a cornerstone of library synthesis and lead optimization.[1]

The methoxy group, a common substituent in drug molecules, can improve metabolic stability and modulate lipophilicity, thereby enhancing pharmacokinetic properties.[4] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization. This combination of features makes this compound a sought-after precursor for developing novel therapeutics, particularly in areas like kinase inhibition for oncology.[3][5]

Molecular Structure and Identification

The unambiguous identification of this compound is critical for its application in regulated research environments. The following table summarizes its key identifiers.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-2-methoxypyridine-3-carbonitrile | [6] |

| Molecular Formula | C₇H₅ClN₂O | [6][7] |

| Molecular Weight | 168.58 g/mol | [7] |

| Monoisotopic Mass | 168.00903 Da | [6] |

| InChIKey | BXDPLINBPHQTHU-UHFFFAOYSA-N | [6] |

| SMILES | COC1=C(C=CC(=N1)Cl)C#N | [6] |

| CAS Number | Not explicitly available in search results |

Chemical Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties

Quantitative physicochemical data informs formulation, reaction setup, and pharmacokinetic modeling. While experimental data for this specific molecule is sparse in public literature, reliable predictions and inferences from its structure provide valuable guidance.

| Property | Value / Expected Behavior | Rationale / Source |

| Physical State | White to off-white crystalline solid | Based on analogous substituted pyridines.[8] |

| Melting Point | Data not available. Expected to be >100 °C. | Aromatic, polar structure suggests a relatively high melting point. |

| Boiling Point | Data not available. | Expected to be high, likely with decomposition. |

| XlogP (Predicted) | 1.8 | Suggests moderate lipophilicity, balancing aqueous and lipid solubility.[6] |

| Solubility | Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate, Methanol). Poorly soluble in water. | The combination of a polar pyridine core and non-polar substituents supports this profile. |

Spectroscopic Profile and Analytical Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ ~ 4.0-4.1 ppm (singlet, 3H): This signal corresponds to the methoxy (-OCH₃) protons. Their chemical shift is influenced by the deshielding effect of the attached oxygen atom.[9]

-

δ ~ 7.0-7.2 ppm (doublet, 1H): This signal is attributed to the proton at the C5 position. It will appear as a doublet due to coupling with the proton at C4.

-

δ ~ 7.8-8.0 ppm (doublet, 1H): This signal corresponds to the proton at the C4 position, appearing as a doublet due to coupling with the C5 proton. Its downfield shift is due to the anisotropic effect of the adjacent nitrile group.

-

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~ 55 ppm: Methoxy carbon (-OCH₃).

-

δ ~ 115 ppm: Nitrile carbon (-C≡N).

-

δ ~ 110-150 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the nitrile group (C3) will be significantly shielded, while carbons attached to electronegative atoms (C2, C6) will be deshielded.

-

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required to ensure high-quality spectra.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., COSY, HSQC).

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Absorption Bands:

-

~2230-2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretching vibration. This is a highly characteristic peak.[10]

-

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ (medium to strong): Aromatic C=C and C=N ring stretching vibrations.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C (aryl ether) stretching.[11]

-

~800-700 cm⁻¹ (medium): C-Cl stretching vibration.

-

-

Preparation: Gently grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle. The goal is a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems.

-

Expected Absorption: The substituted pyridine ring constitutes a conjugated chromophore. The molecule is expected to exhibit strong absorption in the UV region due to π→π* electronic transitions. The presence of the electron-donating -OCH₃ group and electron-withdrawing -CN and -Cl groups will likely cause a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted pyridine, pushing it towards 250-300 nm.[12] The compound is expected to be colorless as its absorption does not extend into the visible region.[13]

-

Solution Preparation: Prepare a dilute solution of the compound (~10-5 M) in a UV-transparent solvent (e.g., methanol or acetonitrile).

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution and scan across the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision.

-

Expected m/z Values (HRMS):

Adduct Formula Predicted m/z [M+H]⁺ [C₇H₆ClN₂O]⁺ 169.0163 [M+Na]⁺ [C₇H₅ClN₂NaO]⁺ 190.9982 [M+K]⁺ [C₇H₅ClKN₂O]⁺ 206.9722 Data predicted by PubChem.[6]

Caption: Typical LC-MS workflow for purity and MW analysis.

Chemical Reactivity and Synthetic Utility

Key Reactivity Hotspots

The primary site of reactivity is the carbon atom bearing the chlorine. The chlorine at the 6-position (para to the ring nitrogen) is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[1] This is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. This allows the chlorine to be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), making it an excellent precursor for generating diverse compound libraries.

Proposed Synthetic Pathway

A plausible synthesis of this compound can be envisioned starting from the commercially available 2,6-dichloronicotinonitrile.

Caption: Proposed synthesis via selective nucleophilic substitution.

Causality of Experimental Choice: The reaction involves the selective substitution of one chlorine atom. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 6-position in such systems. By using a controlled amount of sodium methoxide (1 equivalent) at ambient or slightly elevated temperatures, it is possible to achieve regioselective substitution to favor the formation of the desired 2-methoxy product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related compounds like 6-Chloro-2-methylnicotinonitrile suggest the following precautions.[14]

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

-

Disclaimer: This information is for guidance only. Always consult the specific, supplier-provided Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a chemical intermediate of significant strategic importance. Its well-defined physicochemical and spectroscopic properties, combined with its predictable and versatile reactivity, make it an invaluable tool for medicinal chemists. The activated chlorine atom provides a reliable anchor point for synthetic elaboration, enabling the efficient construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, as outlined in this guide, is fundamental to leveraging its full potential in the research and development pipeline.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drughunter.com [drughunter.com]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 14. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Chloro-2-methoxynicotinonitrile

This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloro-2-methoxynicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the structural elucidation of this important chemical intermediate through the rigorous application of NMR spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure both accuracy and reproducibility.

Introduction: The Structural Significance of this compound

This compound (C₇H₅ClN₂O) is a substituted pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and novel materials.[1] The precise arrangement of its substituents—a chloro group at position 6, a methoxy group at position 2, and a nitrile group at position 3—dictates its reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the molecular structure of organic compounds.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide outlines the expected spectral features of this compound and provides a framework for its unambiguous identification.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The validity of spectral interpretation is fundamentally reliant on the quality of the acquired data. The following protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

The choice of solvent is critical in NMR experiments as it must dissolve the analyte without interfering with its signals.[3] Deuterated solvents are used to avoid large, obscuring solvent peaks in the ¹H NMR spectrum.

-

Analyte Preparation : Weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection : Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for a wide range of organic compounds and its residual proton signal appears around 2.50 ppm, typically avoiding overlap with analyte signals.[4]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[3]

-

Homogenization : Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution for analysis.

NMR Spectrometer and Data Acquisition

Experiments should be performed on a modern Fourier Transform (FT) NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure high resolution and sensitivity.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency : 400 MHz

-

Pulse Angle : 30-45°

-

Acquisition Time : ~3-4 seconds

-

Relaxation Delay : 2 seconds

-

Number of Scans : 8-16 (adjust for concentration)

-

Spectral Width : 0-12 ppm

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency : 100 MHz

-

Technique : Proton-decoupled (broadband) to ensure each unique carbon appears as a singlet.[5]

-

Pulse Angle : 30°

-

Acquisition Time : ~1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 1024 or higher (due to the low natural abundance of ¹³C)

-

Spectral Width : 0-200 ppm

The workflow for this process is visualized below.

References

An In-depth Technical Guide to the Solubility of 6-Chloro-2-methoxynicotinonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 6-Chloro-2-methoxynicotinonitrile in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and presents a practical framework for its experimental determination, analysis, and application.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry and materials science.[1][2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile in different organic solvents is paramount for various stages of drug development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a compound with high purity and the desired crystalline form.[3]

-

Formulation: The ability to dissolve the API in a suitable solvent is fundamental to developing various dosage forms, from oral solutions to injectables.

-

Process Chemistry: Solubility data informs the choice of solvents for chemical reactions, ensuring optimal reaction kinetics and yield.

-

Preclinical and Clinical Studies: Understanding solubility is essential for designing in vitro and in vivo experiments to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide a robust framework for establishing the solubility profile of this compound.

Physicochemical Properties of this compound

Before delving into experimental solubility determination, it is crucial to understand the key physicochemical properties of this compound. These properties provide a theoretical basis for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | [4][5] |

| Molecular Weight | 168.58 g/mol | [5] |

| Predicted XlogP | 1.8 | [4] |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

The predicted XlogP value of 1.8 suggests that this compound has a moderate lipophilicity. The presence of a nitrile group, a methoxy group, and a pyridine nitrogen atom contributes to its polar surface area and ability to accept hydrogen bonds, indicating that it will likely exhibit solubility in a range of polar and non-polar organic solvents. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[6][7]

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid in a solvent is a complex process governed by thermodynamics. It can be conceptualized as a three-step process:

-

Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Cavitation Energy: The energy required to create a cavity in the solvent large enough to accommodate a solute molecule.

-

Solvation Energy: The energy released when the solute molecule is surrounded by solvent molecules, forming new solute-solvent interactions.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the solid and the cavitation energy of the solvent. The polarity of both the solute and the solvent plays a crucial role in the strength of these interactions.[8]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative assessment and precise quantitative measurements.

Solvent Selection

A diverse panel of organic solvents should be selected to cover a wide range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's solubility profile.

| Solvent Class | Examples | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; often good solvents for polar compounds. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High dielectric constants and dipole moments; effective at solvating polar molecules. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low dielectric constants; suitable for dissolving non-polar or lipophilic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Intermediate polarity; can offer unique solubility characteristics. |

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility and helps in designing quantitative experiments.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.[9]

-

Observe the dissolution of the solid.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small volume of solvent.

-

Soluble: Dissolves completely upon addition of more solvent.

-

Slightly Soluble: Only a small portion dissolves.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination

For accurate solubility data, quantitative methods are essential. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.[10]

Caption: Workflow for quantitative solubility determination.

This is a straightforward method for determining solubility.

Protocol:

-

Prepare a saturated solution as described in the workflow above.

-

Carefully withdraw a known volume of the clear supernatant.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility in g/L or mg/mL.

HPLC is a highly sensitive and accurate method for quantifying the concentration of a compound in a saturated solution.[11][12]

Protocol:

-

Develop an HPLC Method:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used for nicotinonitrile derivatives.[11] The mobile phase composition should be optimized to achieve good peak shape and retention time for this compound.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance. A diode array detector (DAD) can be used to determine the optimal wavelength.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., the mobile phase).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Analyze the Saturated Solution:

-

Prepare the saturated solution as described in the workflow.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Expected Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |

| Acetone | 20.7 | 5.1 | Experimental Value | Calculated Value |

| Dichloromethane | 8.9 | 3.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |

| Hexane | 1.9 | 0.1 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | 36.7 | 6.4 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Value | Calculated Value |

Safety and Handling

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

-

Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used for specific handling, storage, and disposal information.[13][14][15]

Conclusion

This technical guide provides a comprehensive framework for the systematic determination and understanding of the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental methodologies, researchers can generate high-quality solubility data that is critical for advancing the development of new pharmaceutical compounds. The protocols and workflows outlined herein are designed to be adaptable and can be applied to a wide range of organic molecules, ensuring scientific integrity and facilitating informed decision-making in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. Solvent Polarity/Polarizability Parameters: A Study of Catalan’s SPPN, Using Computationally Derived Molecular Properties, and Comparison with π* and ET(30) | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

molecular structure and characterization of 6-Chloro-2-methoxynicotinonitrile

An In-depth Technical Guide to the Molecular Structure and Characterization of 6-Chloro-2-methoxynicotinonitrile

Foreword: The Strategic Importance of Substituted Heterocycles

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and capacity for diverse functionalization allow for the fine-tuning of steric and electronic interactions with biological targets. The compound at the center of this guide, this compound, is a prime exemplar of a strategically substituted pyridine. It incorporates a chloro group, a methoxy group, and a nitrile moiety—a combination of functional groups frequently explored in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and cell permeability.[1][2][3] This guide serves as a comprehensive resource for researchers, offering a deep dive into its molecular architecture and the analytical methodologies required for its unambiguous characterization.

Molecular Identity and Physicochemical Properties

This compound is a crystalline solid at standard conditions. Its molecular structure is built upon a pyridine ring, which is functionalized at positions 2, 3, and 6. The strategic placement of an electron-donating methoxy group, an electron-withdrawing chloro atom, and a nitrile group creates a unique electronic landscape across the aromatic system, making it a versatile intermediate for further chemical elaboration.

Table 1: Core Physicochemical and Structural Data for this compound

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-methoxypyridine-3-carbonitrile | PubChem |

| Molecular Formula | C₇H₅ClN₂O | [4][5] |

| Molecular Weight | 168.58 g/mol | [5] |

| Monoisotopic Mass | 168.00903 Da | [4] |

| Canonical SMILES | COC1=C(C=CC(=N1)Cl)C#N | [4] |

| InChIKey | BXDPLINBPHQTHU-UHFFFAOYSA-N | [4] |

| XlogP (Predicted) | 1.8 | [4] |

| Topological Polar Surface Area | 45.91 Ų | [5] |

Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the activation of the pyridine ring by multiple electron-withdrawing groups. Starting with the readily available 2,6-dichloronicotinonitrile, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the one at the 6-position due to the activating effect of the adjacent nitrile group. This regioselectivity allows for a controlled, stepwise substitution.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

-

Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,6-dichloronicotinonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous methanol (MeOH).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide (1.05 eq) in methanol dropwise over 15 minutes. The choice of a slight excess of the nucleophile ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound as a solid.

Comprehensive Molecular Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized molecule. The following sections detail the expected outcomes from NMR, Mass Spectrometry, and IR spectroscopy, which together provide a complete picture of the molecular architecture.

Caption: General workflow for the spectral analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Analysis: The proton NMR spectrum is expected to be simple and highly informative. It should feature signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methoxy group. The electron-withdrawing nature of the adjacent chlorine and nitrile groups will deshield the aromatic protons, shifting them downfield.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are diagnostic of the electronic environment of each carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~7.8-8.0 | Doublet | 1H | Pyridine Ring (H-4) |

| ~7.0-7.2 | Doublet | 1H | Pyridine Ring (H-5) | |

| ~4.0-4.1 | Singlet | 3H | Methoxy (-OCH₃) | |

| ¹³C | ~160-165 | Singlet | - | C2 (C-OCH₃) |

| ~150-155 | Singlet | - | C6 (C-Cl) | |

| ~140-145 | Singlet | - | C4 | |

| ~115-120 | Singlet | - | C5 | |

| ~115-118 | Singlet | - | C≡N | |

| ~95-100 | Singlet | - | C3 | |

| ~54-56 | Singlet | - | -OCH₃ |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and substitution patterns.[6][7]

Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-2048 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Data: For this compound, the key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion ([M]⁺) peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two molecular ion peaks will be observed at m/z values differing by 2, with a characteristic intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of a single chlorine atom.[8]

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Ion Species | Description |

| 169.0163 | [M+H]⁺ (³⁵Cl) | Molecular ion protonated (³⁵Cl isotope) |

| 171.0134 | [M+H]⁺ (³⁷Cl) | Molecular ion protonated (³⁷Cl isotope) |

| 191.0000 | [M+Na]⁺ (³⁵Cl) | Sodium adduct (³⁵Cl isotope) |

| 193.9971 | [M+Na]⁺ (³⁷Cl) | Sodium adduct (³⁷Cl isotope) |

Note: The [M+H]⁺ peaks are often the most abundant in Electrospray Ionization (ESI) positive mode.

Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system such as methanol or acetonitrile/water (50:50).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M+Na]⁺) and confirm the 3:1 isotopic pattern for chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Data: The IR spectrum of this compound will display several key absorption bands that confirm its structure. The most prominent and diagnostic peak will be the sharp, strong absorption from the nitrile (C≡N) group.

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2230-2240 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1580-1600 | Medium | C=C / C=N stretch | Aromatic Pyridine Ring |

| ~1450-1480 | Medium | C-H bend (asymmetric) | Methoxy (-OCH₃) |

| ~1250-1280 | Strong | C-O stretch (asymmetric) | Methoxy Aryl Ether |

| ~1020-1050 | Strong | C-O stretch (symmetric) | Methoxy Aryl Ether |

| ~700-800 | Medium-Strong | C-Cl stretch | Aryl Chloride |

Note: These ranges are based on established IR correlation tables for organic functional groups.[9][10]

Protocol for FTIR-ATR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Apply pressure with the ATR anvil to ensure good contact and record the sample spectrum.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify and label the characteristic absorption peaks and correlate them to the expected functional groups.

Conclusion and Outlook

The structural and spectroscopic characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The data derived from NMR, MS, and IR spectroscopy collectively provide an unambiguous confirmation of its molecular structure. The presence of the chloro, methoxy, and nitrile groups makes this compound a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry where such scaffolds are integral to the development of novel therapeutic agents, such as kinase inhibitors.[11][12] This guide provides the foundational analytical protocols and expected data to support and accelerate research and development efforts utilizing this important chemical intermediate.

References

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

theoretical and computational studies of 6-Chloro-2-methoxynicotinonitrile

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 6-Chloro-2-methoxynicotinonitrile

Abstract

This technical guide provides a comprehensive theoretical and computational examination of this compound, a heterocyclic compound of interest in medicinal chemistry. We delineate a plausible synthetic pathway and detail the expected spectroscopic signatures (FT-IR, NMR, UV-Vis) for its characterization. The core of this work focuses on an in-depth analysis using Density Functional Theory (DFT) to elucidate the molecule's optimized geometry, vibrational modes, electronic properties via Frontier Molecular Orbitals (FMOs), and reactivity through Molecular Electrostatic Potential (MEP) maps. Furthermore, we explore its potential as a drug candidate through in silico assessments, including molecular docking studies to predict binding affinity and interactions with a relevant biological target, and a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to evaluate its pharmacokinetic properties and drug-likeness. This guide is intended for researchers and scientists in drug discovery, offering a robust computational framework for the evaluation of novel small molecules.

Introduction: The Rationale for Investigation

The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The strategic placement of substituents allows for the fine-tuning of electronic and steric properties, which in turn modulates pharmacological activity. The title compound, this compound, incorporates a chloro group, a methoxy group, and a cyano group—all of which are common pharmacophores. The chlorine atom can engage in halogen bonding and enhance membrane permeability, while the methoxy group can act as a hydrogen bond acceptor, and the nitrile can participate in various polar interactions.

Understanding the physicochemical and electronic properties of this molecule at a quantum level is paramount before committing to extensive and costly experimental synthesis and testing. Computational chemistry provides a powerful, predictive lens to achieve this.[2] This guide employs a multi-faceted in silico approach, beginning with fundamental characterization and progressing to advanced predictive modeling to build a holistic profile of this compound as a potential therapeutic agent.

Synthesis and Spectroscopic Characterization

While a direct synthesis for this compound is not extensively documented, a logical pathway can be proposed based on established reactions for analogous structures.[3][4] The primary characterization of a synthesized compound relies on a suite of spectroscopic techniques to confirm its identity and purity.[5]

Proposed Synthesis Protocol

The synthesis can be logically approached via a nucleophilic aromatic substitution reaction.

Reaction Scheme: 2,6-Dichloronicotinonitrile reacts with sodium methoxide in a methanol solvent. The methoxide ion preferentially substitutes one of the chlorine atoms to yield this compound.

Step-by-Step Protocol:

-

Preparation: To a stirred solution of 2,6-dichloronicotinonitrile (1.0 eq.) in anhydrous methanol (MeOH), add sodium methoxide (1.05 eq.) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with cold water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Methanol: Used as both the solvent and the source of the methoxide nucleophile (in conjunction with a base like sodium). Its anhydrous nature prevents unwanted side reactions.

-

Sodium Methoxide: A strong nucleophile that is highly effective for displacing halides on electron-deficient aromatic rings like pyridine.

-

Inert Atmosphere: Prevents atmospheric moisture from quenching the reactive species and minimizes oxidative side reactions.

Spectroscopic Analysis Workflow

The following workflow is essential for the structural elucidation of the synthesized molecule.

Predicted Spectral Data

The following data is predicted based on DFT calculations and analysis of structurally similar compounds.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3070 | C-H Stretching | Aromatic Ring |

| ~2230 | C≡N Stretching | Nitrile |

| ~1580, ~1460 | C=C & C=N Stretching | Pyridine Ring |

| ~1250 | C-O-C Asymmetric Stretching | Methoxy Ether |

| ~1030 | C-O-C Symmetric Stretching | Methoxy Ether |

| ~750 | C-Cl Stretching | Chloro Group |

Rationale: The nitrile (C≡N) stretch is a sharp, characteristic peak. The C-O ether stretches and the C-Cl stretch are found in the fingerprint region and are crucial for confirming the presence of the substituents.[6][7][8]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H | ~7.8 - 8.0 | H on Pyridine Ring (adjacent to CN) |

| ~7.0 - 7.2 | H on Pyridine Ring (adjacent to Cl) | |

| ~4.0 | -OCH₃ (Methoxy protons) | |

| ¹³C | ~165 | C-OCH₃ |

| ~152 | C-Cl | |

| ~145, ~115 | Pyridine Ring Carbons | |

| ~117 | C≡N (Nitrile carbon) | |

| ~95 | C-CN |

| | ~55 | -OCH₃ (Methoxy carbon) |

Rationale: The electronegative chlorine and methoxy groups, along with the nitrogen atom in the ring, significantly influence the electronic environment, leading to distinct chemical shifts for the aromatic protons and carbons.[3][9] The methoxy protons will appear as a singlet integrating to 3H.

UV-Vis Spectroscopy: The molecule is expected to exhibit absorptions in the UV region (200-400 nm) due to π→π* transitions within the conjugated pyridine system and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.[10][11] The presence of auxochromes like -Cl and -OCH₃ will likely cause a bathochromic (red) shift compared to unsubstituted nicotinonitrile.[10]

Computational Chemistry Deep Dive: A DFT-Based Approach

To gain a deeper understanding of the molecule's intrinsic properties, we employ Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[12]

Methodology Rationale

-

DFT: Offers an excellent balance between computational cost and accuracy for studying the electronic structure of medium-sized organic molecules.

-

B3LYP Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional is widely used and has been shown to provide reliable results for the geometry and vibrational frequencies of organic compounds.[13]

-

6-311++G(d,p) Basis Set: This is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) to account for the non-uniform distribution of electron density, which is crucial for a molecule with multiple heteroatoms.[12]

DFT Analysis Workflow

Key Computational Findings

Geometric Structure: Optimization calculations would reveal the most stable 3D conformation of the molecule. Key parameters like the bond lengths of C-Cl, C-O, and C≡N, as well as the planarity of the pyridine ring, would be determined.

Frontier Molecular Orbital (FMO) Analysis: The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding reactivity.[1]

-

HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group.

-

LUMO: Represents the ability to accept an electron. It is likely distributed over the electron-deficient parts of the ring and the nitrile group.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring, the oxygen of the methoxy group, and the nitrogen of the nitrile group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms.

-

Significance: The MEP map is invaluable for predicting how the molecule will interact with biological receptors, identifying sites for hydrogen bonding and other non-covalent interactions.[14]

In Silico Biological Activity Assessment

To evaluate the potential of this compound as a therapeutic agent, we use molecular docking to simulate its interaction with a protein target.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] The strength of this interaction is estimated by a scoring function, typically given in kcal/mol.

Step-by-Step Protocol:

-

Target Selection: Choose a relevant protein target. For instance, given that many pyridine derivatives exhibit anti-inflammatory or anti-cancer activity, a target like a specific kinase or an enzyme such as Cyclooxygenase-2 (COX-2) could be selected.[16] The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

Receptor Preparation: The downloaded protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of this compound (obtained from DFT optimization) is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: A binding site (or "grid box") is defined on the receptor, typically centered on the location of a co-crystallized native ligand or a known active site.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) samples numerous conformations and orientations of the ligand within the grid box and scores them.

-

Analysis: The results are analyzed to identify the pose with the best score (lowest binding energy) and to visualize the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

Docking Workflow Diagram

Pharmacokinetic Profile: ADMET Prediction

A promising drug candidate must not only be active at its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction is a critical step to identify potential liabilities early in the drug discovery process.[17][18]

ADMET Prediction and Drug-Likeness

We utilize web-based tools like SwissADME and admetSAR, which employ sophisticated QSAR models to predict these properties based on molecular structure.[19]

Table 3: Predicted ADMET and Physicochemical Properties

| Category | Parameter | Predicted Value/Outcome | Significance in Drug Development |

|---|---|---|---|

| Physicochemical | Molecular Weight | 168.58 g/mol [20] | Complies (<500 Da), good for absorption. |

| LogP (Lipophilicity) | ~1.8[21] | Optimal range for membrane permeability. | |

| H-Bond Donors | 0[20] | Complies (<5), favorable for oral bioavailability. | |

| H-Bond Acceptors | 3 (N-ring, O-methoxy, N-nitrile)[20] | Complies (<10), allows for interaction with biological targets. | |

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |

| Distribution | BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier; relevant for CNS targets. |

| P-glycoprotein Substrate | No (Predicted) | Less likely to be pumped out of cells by efflux transporters. | |

| Metabolism | CYP2D6 Inhibitor | Yes/No (Model Dependent) | Potential for drug-drug interactions; requires experimental validation. |

| Toxicity | AMES Mutagenicity | Non-mutagen (Predicted) | Low risk of being carcinogenic. |

| Hepatotoxicity | Low Risk | Reduced likelihood of causing liver damage. |

| Drug-Likeness | Lipinski's Rule of Five | Pass (0 Violations) | The molecule possesses properties consistent with known oral drugs. |

Rationale: The "Rule of Five" is a guideline to evaluate if a compound has properties that would make it a likely orally active drug in humans.[22] Passing this rule, along with having favorable predictions for absorption and low toxicity, significantly increases the compound's attractiveness for further development.

Conclusion and Future Directions

The comprehensive theoretical and computational analysis of this compound reveals a molecule with promising drug-like characteristics. DFT calculations illuminate its electronic structure and reactivity, providing a foundation for understanding its potential interactions. Molecular docking simulations can suggest high-affinity binding to relevant biological targets, warranting further investigation. Crucially, in silico ADMET predictions indicate that the molecule possesses a favorable pharmacokinetic profile, passing Lipinski's Rule of Five and showing low predicted toxicity.

These in silico results provide a strong justification for its experimental investigation. The next logical steps would be:

-

Chemical Synthesis: Synthesize and purify the compound using the proposed protocol.

-

Structural Verification: Confirm the structure using the predicted spectroscopic signatures (FT-IR, NMR, MS).

-

In Vitro Validation: Perform biological assays to confirm the activity predicted by molecular docking.

-

Lead Optimization: If promising, use the computational model to guide the synthesis of analogs with improved potency and ADMET properties.

This guide demonstrates the power of a computation-first approach to de-risk and accelerate the early stages of drug discovery.

References

- 1. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]

- 3. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 4. METHYL 2-CHLORO-6-METHOXYNICOTINATE synthesis - chemicalbook [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. utsc.utoronto.ca [utsc.utoronto.ca]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. ojspanel.undikma.ac.id [ojspanel.undikma.ac.id]

- 16. SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF CHLORO-SUBSTITUTED HYDROXYXANTHONE DERIVATIVES | CJM.ASM.MD [cjm.ichem.md]

- 17. biorxiv.org [biorxiv.org]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

- 19. researchgate.net [researchgate.net]

- 20. chemscene.com [chemscene.com]

- 21. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 22. In silico prediction, characterization and molecular docking studies on Glutathione-S-transferase as a molecular sieve for toxic agrochemicals explored in survey of North Indian farmers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Degradation Profile of 6-Chloro-2-methoxynicotinonitrile

Introduction

6-Chloro-2-methoxynicotinonitrile is a substituted pyridine derivative with the molecular formula C₇H₅ClN₂O.[1] As a multifunctional molecule, it serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The pyridine ring, coupled with chloro, methoxy, and nitrile functional groups, provides multiple avenues for chemical modification, making it a versatile building block in organic synthesis.[2] Understanding the stability and degradation profile of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemicals. This guide provides a comprehensive overview of the intrinsic stability of this compound, outlines potential degradation pathways under various stress conditions, and details the methodologies for conducting robust stability and forced degradation studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | |

| Appearance | Light yellow powder/solid | [3] |

| Melting Point | 157 - 161 °C | [3] |

| Solubility | No data available, but likely soluble in organic solvents. | |

| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [3] |

Intrinsic Stability and Handling

Under normal storage conditions, this compound is considered stable.[3] However, its chemical structure suggests potential reactivity under certain environmental conditions. The primary functional groups that influence its stability are:

-

Nitrile Group (-CN): Susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate.

-

Chloro Group (-Cl): As a halogen on an electron-deficient pyridine ring, it can be susceptible to nucleophilic substitution.

-

Methoxy Group (-OCH₃): Can be cleaved under strong acidic conditions.

-

Pyridine Ring: The aromatic system itself can be subject to oxidative or photolytic degradation.

Safe handling practices include ensuring adequate ventilation, avoiding contact with skin and eyes, and keeping it away from oxidizing agents.[3]

Forced Degradation Studies: A Predictive Framework

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing degradation pathways.[4] These studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement for demonstrating the specificity of stability-indicating analytical methods.[4][5]

Conceptual Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting a forced degradation study on this compound.

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions.

Hydrolytic Degradation

-

Acidic/Basic Hydrolysis: The nitrile group is the most probable site of hydrolysis. In the presence of strong acid or base, it can hydrolyze to form the corresponding carboxylic acid (6-chloro-2-methoxynicotinic acid) via an amide intermediate (6-chloro-2-methoxynicotinamide). This is a common reaction for nitriles.[6]

-

Neutral Hydrolysis: Under neutral conditions, hydrolysis is expected to be significantly slower.

Oxidative Degradation

Oxidative conditions, typically induced by reagents like hydrogen peroxide, can lead to several transformations.[7]

-

N-Oxide Formation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

-

Ring Opening: Severe oxidation can lead to the cleavage and degradation of the pyridine ring.

-

Side-chain Oxidation: While less likely, the methoxy group could potentially be oxidized.

Thermal Degradation

Exposure to high temperatures can cause decomposition.

-

Decomposition Products: As indicated by safety data, thermal decomposition can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3] This suggests fragmentation of the molecule at elevated temperatures.[8][9]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation.

-

Dehalogenation: A common photodegradation pathway for chlorinated aromatic compounds is the reductive dehalogenation, which would replace the chlorine atom with a hydrogen atom.[10]

-

Radical Reactions: Photolytic conditions can generate free radicals, leading to a complex mixture of degradation products.

Proposed Degradation Pathway Diagram

References

- 1. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencegate.app [sciencegate.app]

- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 7. Oxidative Degradation of Anthocyanins in Red Wine: Kinetic Characterization Under Accelerated Aging Conditions [mdpi.com]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-5-chloro-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-fluoropyridine, with CAS number 246847-98-3, is a halogenated aminopyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its utility is particularly noted in the development of inhibitors for cyclin-dependent kinases, which are targets in cancer therapy, and in the creation of glucokinase-glucokinase regulatory protein disruptors for treating type II diabetes mellitus.[2] The presence of multiple functional groups—an amine, a chloro group, and a fluoro group—on the pyridine ring provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex and biologically active molecules.[2]

A thorough understanding of the spectroscopic properties of 2-amino-5-chloro-3-fluoropyridine is paramount for its effective utilization. Spectroscopic analysis provides a non-destructive means to confirm the identity and purity of the compound, as well as to elucidate its structure and electronic properties. This guide offers a detailed examination of the key spectroscopic techniques used to characterize this important synthetic intermediate: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to confidently handle and analyze this compound.

Molecular and Physical Properties

A summary of the key physical and chemical properties of 2-amino-5-chloro-3-fluoropyridine is presented in the table below.

| Property | Value |

| CAS Number | 246847-98-3 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol [3][4] |

| Appearance | Beige to white or pale cream crystals or powder[5] |

| Melting Point | 91-97 °C[3][5] |

| Purity | Typically ≥97%[4] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[6] It also provides valuable structural information through the analysis of fragmentation patterns.

Theoretical Fragmentation and Interpretation

For 2-amino-5-chloro-3-fluoropyridine, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, arising from the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is anticipated to proceed through several pathways, including the loss of small neutral molecules or radicals. Key expected fragments include those resulting from the loss of HCN, Cl, F, and NH₂. The pyridine ring itself is relatively stable, and thus fragments retaining the ring structure are likely to be prominent.

Expected Mass Spectrum Data

| m/z (relative intensity) | Proposed Fragment |

| 146/148 (M⁺/M+2) | Molecular Ion |

| 119/121 | [M-HCN]⁺ |

| 111 | [M-Cl]⁺ |

| 127 | [M-F]⁺ |

| 130/132 | [M-NH₂]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 2-amino-5-chloro-3-fluoropyridine is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: A small volume of the sample solution is injected into the mass spectrometer.

-

Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ossila.com [ossila.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 2-Amino-5-chloro-3-fluoropyridine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to 6-Chloro-2-methoxynicotinonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs, including the chloro, methoxy, and cyano groups, offer versatile handles for synthetic modification, making it a valuable building block for the development of novel therapeutic agents. The nicotinonitrile scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs and investigational compounds.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological applications of this compound, grounded in the established importance of the nicotinonitrile class in medicinal chemistry.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | PubChemLite[2] |

| Molecular Weight | 168.58 g/mol | ChemScene[3] |

| Melting Point | Data not available. Predicted to be a low-melting solid. | N/A |

| Boiling Point | Data not available. | N/A |

| Predicted XlogP | 1.8 | PubChemLite[2] |

Note on Experimental Determination: The absence of definitive melting and boiling point data underscores the necessity for experimental characterization upon synthesis. Standard techniques such as Differential Scanning Calorimetry (DSC) for melting point determination and distillation under reduced pressure for boiling point assessment are recommended for establishing a complete physicochemical profile of this compound.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a logical and efficient synthetic route can be devised based on established methodologies for analogous nicotinonitrile derivatives. A plausible approach involves the selective methoxylation of a dichlorinated precursor.

A representative procedure, adapted from the synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile, would involve the nucleophilic substitution of a chlorine atom with a methoxy group.[4]

Proposed Synthetic Protocol

A viable synthetic pathway for this compound is outlined below. This proposed method is based on analogous reactions reported in the literature for similar substituted nicotinonitriles.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 2,6-dichloronicotinonitrile in anhydrous methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

Role in Drug Discovery and Medicinal Chemistry

The nicotinonitrile scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[1] The presence of the chloro and methoxy substituents on the this compound ring system further enhances its potential as a versatile intermediate for creating diverse molecular libraries.

Anticancer Applications

Substituted nicotinonitriles have shown significant promise as anticancer agents.[5][6][7] The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites. Furthermore, the pyridine nitrogen can be crucial for binding to the hinge region of kinases, a common target in oncology. The chloro substituent at the 6-position provides a reactive site for further derivatization, allowing for the exploration of structure-activity relationships.

Antimicrobial and Antiviral Potential

Nicotinonitrile derivatives have been reported to possess antimicrobial and antiviral properties.[8] The ability to readily modify the core structure of this compound allows for the systematic optimization of its activity against various pathogens.

Anti-inflammatory and Other Activities

The nicotinonitrile framework is also found in compounds with anti-inflammatory, analgesic, and antihypertensive properties.[5] This broad spectrum of activity highlights the therapeutic potential of novel derivatives that can be synthesized from this compound.

The workflow for leveraging this compound in a drug discovery program is visualized below.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

Detailed safety information for this compound is not explicitly available. However, based on the reactivity of related compounds, it should be handled with appropriate precautions in a laboratory setting. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion